![molecular formula C8H9N3 B1525303 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190314-99-8](/img/structure/B1525303.png)
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , also known by its chemical formula C7H7N3 , is a heterocyclic compound. Its molecular weight is approximately 133.15 g/mol . The structure consists of a pyrrolopyridine ring system with a methyl group at the 5-position. This compound has attracted interest due to its potential biological activities and synthetic applications .
Synthesis Analysis
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach involves the cyclization of appropriate precursors under specific reaction conditions. Detailed studies on reaction mechanisms and optimization are crucial for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine consists of a fused pyrrolopyridine ring system. The nitrogen atoms in the pyrrole and pyridine rings contribute to its aromatic character. The methyl group at the 5-position influences its reactivity and biological properties. Researchers have determined the crystal structure through X-ray diffraction analysis, providing insights into its three-dimensional arrangement .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: A study detailed the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through reactions of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions. This work showcases the compound's versatility in creating diverse chemical structures (Goto et al., 1991).
- Characterization of Complexes: Another research conducted synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, illustrating the compound's utility in forming structurally diverse coordination complexes (Amirnasr et al., 2002).
- Cascade Reactions: A study on Lewis acid-promoted cascade reactions involving primary amines, demonstrating the compound's role in efficiently constructing 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).
Biological and Pharmaceutical Research
- Antibacterial Compounds: Research on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives revealed their potential as autorecycling oxidants for amines and alcohols under aerobic and photoirradiation conditions, highlighting their promise in developing new antibacterial agents (Mitsumoto & Nitta, 2004).
- Enzymatic Oxyfunctionalization: A significant application in the chemical industry is the enzymatic oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 for the production of pyridinols and pyridinamines, which are key intermediates in synthesizing pharmaceutical products (Stankevičiūtė et al., 2016).
Catalysis and Organic Transformations
- Catalyzed Intramolecular Amination: Development of efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds, showcasing the importance of these compounds in organic synthesis (He et al., 2012).
Material Science
- Bioconjugation Tools: A study introduced 5-methylene pyrrolones as highly thiol-specific and tracelessly removable bioconjugation tools, offering a new approach for controlled release and temporary thiol protection in material and biological sciences (Zhang et al., 2017).
properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASVWJUEZCVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



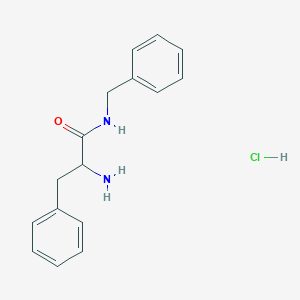
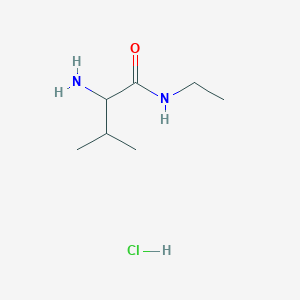
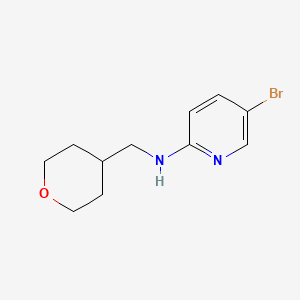

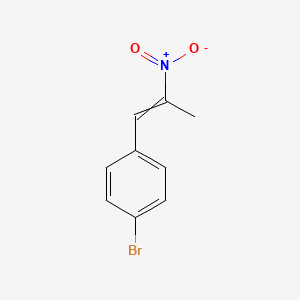
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
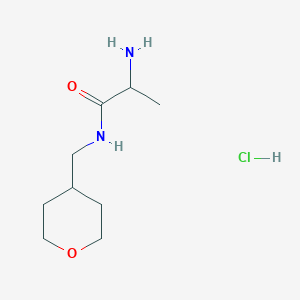
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
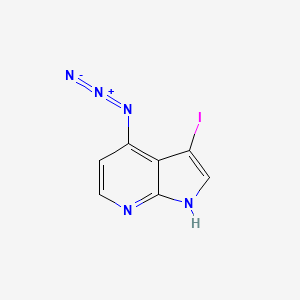
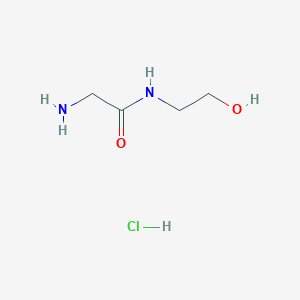
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)